CM037

ALDH1A1 Enzyme kinetics Inhibition mechanism

Researchers requiring ALDH1A1-specific phenotype attribution face confounding results from pan-ALDH inhibitors like DEAB. CM037 solves this with >350-fold selectivity over ALDH2 and minimal cross-reactivity against eight other ALDH isoforms at 20 µM. - Validated probe: EC50 3.96 µM in OV-90 ovarian cancer spheroid viability; 50% breast cancer cell viability reduction at 10 µM. - Atomic-level characterization: 1.85 Å co-crystal structure (PDB: 4X4L) defines competitive binding mode and Gly458 selectivity determinant. - Supply chain: Stocked in mg-to-gram quantities with cold-chain shipping for stability.

Molecular Formula C21H25N3O3S2
Molecular Weight 431.6 g/mol
Cat. No. B1669259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM037
SynonymsCM037;  CM-037;  CM 037;  A37;  A-37;  A 37; 
Molecular FormulaC21H25N3O3S2
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42
InChIInChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3
InChIKeySKDRHRAYBYQVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CM037 for ALDH1A1 Inhibition: Procurement-Ready Chemical and Biological Profile


CM037 (CAS 896795-60-1), also designated A37, is a small-molecule, competitive inhibitor of human aldehyde dehydrogenase 1A1 (ALDH1A1). Chemically, it is ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate (C21H25N3O3S2, MW 431.6 g/mol) . It acts by binding within the aldehyde binding pocket of ALDH1A1 [1]. Its discovery as the prototypical member of one of two distinct ALDH1A1-selective inhibitor classes [2] establishes it as a well-defined chemical probe.

Why Substituting CM037 with Other ALDH1A1 Inhibitors Risks Experimental Invalidation


ALDH1A1 inhibitors are not functionally interchangeable. Critical differences in mechanism of action (competitive vs. uncompetitive vs. partial inhibition) and selectivity across the 19-member ALDH superfamily can lead to divergent and confounding biological readouts [1]. For example, the widely used pan-ALDH inhibitor DEAB potently inhibits multiple isoforms (ALDH1A1, 1A2, 1A3, 2) , whereas CM037 demonstrates a narrower selectivity profile . Direct substitution with a different chemical scaffold, even one with similar potency, invalidates comparisons of target engagement and downstream pathway modulation. The quantitative evidence below clarifies why CM037's specific attributes warrant its selection over close structural or functional analogs.

CM037 Differentiated from Analogs: A Quantitative Head-to-Head Evidence Guide


CM037's Competitive Inhibition Mechanism Contrasts Sharply with CM026's Uncompetitive Mode

CM037 is a competitive inhibitor of ALDH1A1, whereas the alternative ALDH1A1-selective inhibitor CM026 exhibits an uncompetitive partial inhibition mode [1]. This fundamental kinetic difference dictates that their effects on substrate binding and enzyme conformation are not equivalent.

ALDH1A1 Enzyme kinetics Inhibition mechanism CM026

CM037 Provides an Alternative Potency and Binding Profile to the Potent ALDH1A1 Inhibitor CM026

In a direct comparison, CM037 exhibits an IC50 of 4.6 ± 0.8 µM against ALDH1A1, which is less potent than CM026 (IC50 = 0.80 ± 0.06 µM) [1]. CM037 also has a Ki of 0.23 ± 0.06 µM [2]. This difference in potency, combined with the distinct binding mode, offers researchers a choice of probe for experiments where a less potent, competitive inhibitor is mechanistically required.

ALDH1A1 IC50 Ki Binding affinity

CM037's Isoform Selectivity Profile is Superior to the Pan-Inhibitor DEAB

CM037, at 20 µM, demonstrates high selectivity for ALDH1A1, with minimal to no inhibition of eight other ALDH isoenzymes (ALDH1A2, ALDH1B1, ALDH2, ALDH3A1, ALDH4A1, ALDH5A1, and rat ALDH1L1) [1]. It shows only ~20% inhibition of ALDH1A3 at this concentration [1]. In stark contrast, the widely used 'ALDH inhibitor' DEAB is a potent, multi-isoform inhibitor with IC50 values of 0.057 µM, 1.2 µM, 3.0 µM, and 0.16 µM for ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2, respectively .

ALDH1A1 Selectivity ALDH isoforms DEAB

CM037's Cellular Efficacy in Cancer Models is Distinct from Pan-Inhibitors

CM037 demonstrates specific anti-cancer cell activity in 3D culture models. It reduced cell viability of OV-90 ovarian cancer spheroids with an EC50 of 3.96 µM after 6 days . Furthermore, it disrupted spheroid formation and reduced viability of ovarian cancer cells in vitro . In MDA-MB-231 breast cancer cells, CM037 reduced cell viability by 50% at 10 µM over 48 hours . These cellular effects are distinct from the pan-inhibitor DEAB, which, for example, enhanced chemosensitivity in lymphoma cells by reducing CHOP regimen IC50 from 344.78 ng/mL to 183.88 ng/mL [1].

Cancer stem cells Ovarian cancer Spheroid CM037

CM037's Binding Mode to ALDH1A1 is Structurally Distinct from Other Inhibitor Classes

The 1.85 Å crystal structure of CM037 bound to human ALDH1A1 (PDB: 4X4L) [1] reveals its binding within the aldehyde binding pocket [2]. Its selectivity is critically dependent on a specific glycine residue (Gly458) [3]. Mutation of Gly458 to asparagine (G458N) completely abolishes inhibition by 20 µM CM037 [4]. In contrast, CM026, which binds in the same pocket, acts via an uncompetitive partial mechanism [5], and other ALDH1A1 inhibitors like Cpd 3 have distinct docking scores [6].

ALDH1A1 Crystal structure Binding pocket Gly458

CM037: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Probing ALDH1A1-Specific Function in Isoenzyme-Selective Knockdown Models

Given its >350-fold selectivity for ALDH1A1 over ALDH2 and minimal cross-reactivity with eight other ALDH isoforms at 20 µM [1], CM037 is the preferred chemical probe for experiments requiring specific attribution of a phenotype to ALDH1A1. This is critical when working with complex biological systems (e.g., primary cells, co-cultures) where other isoforms are expressed. Pan-inhibitors like DEAB would confound results due to potent off-target inhibition .

Investigating ALDH1A1's Role in Cancer Stem Cell (CSC) Spheroid Formation and Viability

CM037 has demonstrated direct and potent efficacy in disrupting cancer stem cell-associated phenotypes. Its EC50 of 3.96 µM for reducing OV-90 ovarian cancer spheroid viability and its ability to reduce breast cancer cell viability by 50% at 10 µM make it a validated tool for 3D cancer models. This contrasts with the chemosensitizing, rather than directly cytotoxic, profile often reported for pan-ALDH inhibitors [2].

Structure-Activity Relationship (SAR) Studies Leveraging a Well-Defined Co-Crystal Structure

The 1.85 Å co-crystal structure of CM037 bound to ALDH1A1 (PDB: 4X4L) [3] provides atomic-level detail of its competitive binding mode and the key selectivity determinant, Gly458 [4]. This makes CM037 an ideal starting point or control compound for medicinal chemistry campaigns, computational docking studies, or structure-guided mutagenesis aimed at understanding or improving ALDH1A1 inhibition. Its well-characterized binding mode offers a clarity that less structurally defined inhibitors lack.

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